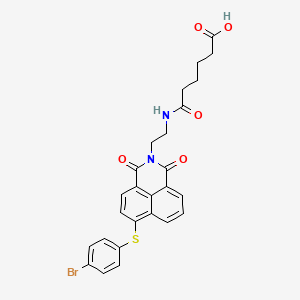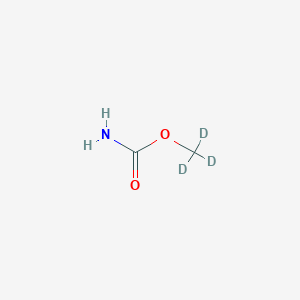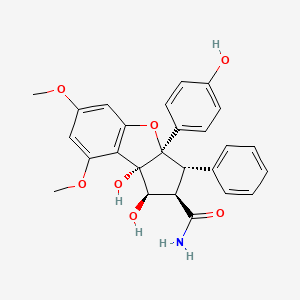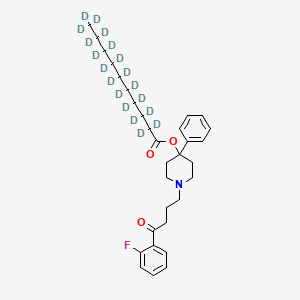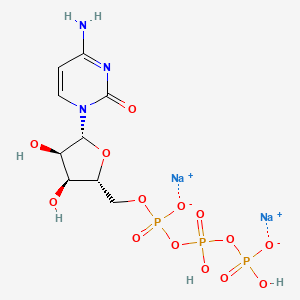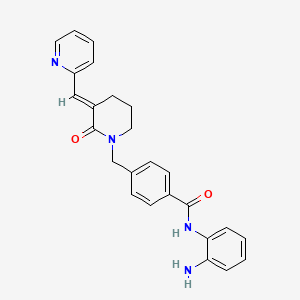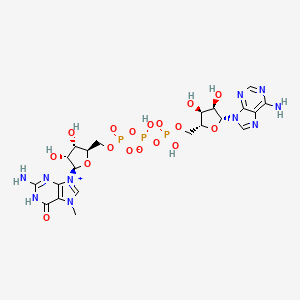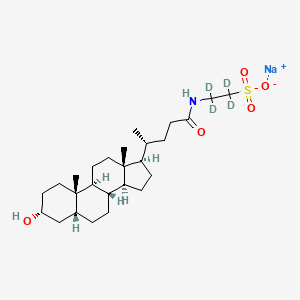
Taurolithocholic acid-d4-1 (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurolithocholic acid-d4-1 (sodium) is a deuterium-labeled form of taurolithocholic acid, which is a taurine-conjugated form of the secondary bile acid lithocholic acid . This compound is primarily used as an internal standard for the quantification of taurolithocholic acid in various analytical applications .
準備方法
Synthetic Routes and Reaction Conditions
Taurolithocholic acid-d4-1 (sodium) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into taurolithocholic acid . The synthesis involves the deuteration of specific hydrogen atoms in the taurolithocholic acid molecule. The reaction conditions typically include the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
The industrial production of taurolithocholic acid-d4-1 (sodium) involves large-scale deuteration processes using advanced research equipment and techniques. The production process ensures high purity and quality of the final product, which is essential for its use in scientific research .
化学反応の分析
Types of Reactions
Taurolithocholic acid-d4-1 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pressure, and pH .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurolithocholic acid-d4-1 (sodium) .
科学的研究の応用
Taurolithocholic acid-d4-1 (sodium) has several scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of taurolithocholic acid.
Biology: Employed in studies related to bile acid metabolism and its effects on cellular processes.
Medicine: Used in research on liver diseases, particularly in understanding the mechanisms of cholestasis.
Industry: Utilized in the development of pharmaceuticals and other products that involve bile acids.
作用機序
Taurolithocholic acid-d4-1 (sodium) exerts its effects by interacting with specific molecular targets and pathways. It is known to increase the activity of caspase-3 and caspase-7 in certain cell types, leading to apoptosis . The compound also acts as a potent calcium ion agonist, influencing calcium signaling pathways . Additionally, it has been shown to induce cholestasis through mechanisms involving protein kinase C and phosphatidylinositol 3-kinase .
類似化合物との比較
Similar Compounds
Taurocholic acid: Another taurine-conjugated bile acid with similar properties but different molecular structure.
Taurochenodeoxycholic acid: A bile acid with similar conjugation but different primary bile acid precursor.
Taurodeoxycholic acid: Similar in conjugation but derived from a different secondary bile acid.
Uniqueness
Taurolithocholic acid-d4-1 (sodium) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide distinct mass spectrometric signatures, allowing for precise quantification and analysis .
特性
分子式 |
C26H44NNaO5S |
|---|---|
分子量 |
509.7 g/mol |
IUPAC名 |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i14D2,15D2; |
InChIキー |
YAERYJYXPRIDTO-LNAFFOPTSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






